Chemical properties of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride
Chemical properties of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-(Morpholin-4-yl)cyclobutan-1-ol Hydrochloride
Introduction
This guide provides a comprehensive technical overview of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride, a heterocyclic building block with significant potential in modern medicinal chemistry. The unique combination of a rigid cyclobutane scaffold and a pharmacologically advantageous morpholine moiety makes this compound a valuable intermediate for the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals, offering insights into the compound's properties, synthesis, characterization, and applications.
The Role of the Morpholine Moiety in Medicinal Chemistry
The morpholine ring is a "privileged pharmacophore," a structural motif frequently found in biologically active compounds.[1] Its prevalence is due to a combination of favorable physicochemical properties. The weak basicity of the morpholine nitrogen (pKa of the conjugate acid is ~8.5) and the presence of the ether oxygen enhance aqueous solubility and can improve the pharmacokinetic/pharmacodynamic (PK/PD) profile of a drug candidate.[2][3] Furthermore, the morpholine ring can participate in hydrogen bonding and other molecular interactions within protein binding sites, often enhancing potency and selectivity.[1] Its incorporation is a well-established strategy for developing drugs targeting the central nervous system (CNS), as it can improve permeability across the blood-brain barrier (BBB).[2][3]
The Strategic Importance of the Cyclobutane Scaffold
Cyclobutane rings are increasingly utilized in drug design to confer specific conformational constraints on molecules.[4] Unlike more flexible aliphatic chains, the puckered, three-dimensional structure of the cyclobutane ring can orient substituents in well-defined vectors, which is crucial for optimizing interactions with biological targets.[4] This rigidity can lead to enhanced potency and selectivity. Moreover, replacing larger cyclic systems or metabolically labile groups with a cyclobutane moiety is a common strategy to improve a compound's metabolic stability and overall pharmacokinetic profile.[5]
Chemical Identity
The structural and identifying information for 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is summarized below.
| Identifier | Data |
| Systematic Name | 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride |
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| CAS Number | Not explicitly available; the free base is 1024694-86-1 |
| Chemical Structure | |
| Canonical SMILES | C1C(C(C1)O)N2CCOCC2.Cl |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.
Summary of Properties
The following table outlines key computed and expected properties for the molecule.
| Property | Value (Predicted/Calculated) | Rationale & Significance |
| Molecular Weight | 193.67 g/mol | Meets criteria for Lipinski's Rule of Five, suggesting potential oral bioavailability. |
| XlogP | -0.2 (for free base)[6] | The negative value indicates high hydrophilicity, which is expected for the hydrochloride salt and beneficial for aqueous solubility. |
| Hydrogen Bond Donors | 2 (OH and N⁺-H) | The presence of donors allows for critical interactions with biological targets and contributes to solubility. |
| Hydrogen Bond Acceptors | 2 (O in morpholine, O in alcohol) | Acceptors are key for molecular recognition in biological systems. |
| Rotatable Bonds | 1 | The low number of rotatable bonds implies a rigid structure, which can improve binding affinity and reduce entropic penalty upon binding. |
| pKa | ~8.5 (for morpholinium ion) | The pKa of the protonated morpholine nitrogen is near physiological pH, influencing its charge state and interactions in the body.[2] |
Solubility Profile
As a hydrochloride salt, 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride is expected to exhibit good solubility in polar protic solvents such as water, methanol, and ethanol. Its solubility is likely to be lower in less polar solvents like dichloromethane and ethyl acetate, and poor in nonpolar solvents such as hexanes. This profile is advantageous for both aqueous-based biological assays and certain types of chemical reactions.
Stereochemistry
The cyclobutane ring possesses two stereocenters at C1 and C3. This gives rise to cis and trans diastereomers. Each of these diastereomers is a racemate, containing a pair of enantiomers. The specific stereoisomer can significantly impact biological activity, making stereocontrolled synthesis and characterization essential for drug development applications.
Synthesis and Reactivity
A robust synthetic route and a clear understanding of chemical reactivity are paramount for the practical application of this building block.
Proposed Synthetic Pathway
While specific literature procedures for this exact molecule are scarce, a plausible and logical synthetic route can be proposed starting from commercially available cyclobutanone. This pathway involves the formation of an enamine, followed by reduction and subsequent hydroboration-oxidation.
Caption: Proposed synthesis of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride.
Causality Behind Experimental Choices:
-
Enamine Formation: The reaction of cyclobutanone with a secondary amine like morpholine is a classic method for forming an enamine.[7] Using a Dean-Stark apparatus effectively removes the water byproduct, driving the equilibrium towards the product.
-
Hydroboration-Oxidation: This two-step sequence is a reliable method for the anti-Markovnikov hydration of an alkene. Applying it to the enamine intermediate is expected to place the hydroxyl group at the C3 position of the cyclobutane ring, away from the morpholine-substituted carbon. The stereochemical outcome (cis vs. trans) would depend on the facial selectivity of the borane addition.
Key Chemical Reactivity
-
Alcohol Functional Group: The secondary alcohol at C1 can undergo standard transformations, including oxidation to the corresponding ketone, esterification with carboxylic acids or acyl chlorides, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
-
Tertiary Amine (Morpholine): The morpholine nitrogen is a tertiary amine. As a hydrochloride salt, its basicity and nucleophilicity are masked. Treatment with a base (e.g., NaHCO₃, Et₃N) will liberate the free base, which can then act as a nucleophile or a base in other reactions.
Stability and Storage
Based on safety data for related morpholine compounds, this substance should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Thermal decomposition may release irritating and toxic gases, such as nitrogen oxides and hydrogen chloride.[8] It is incompatible with strong oxidizing agents.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a salt). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not using a pre-calibrated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.
Expected ¹H and ¹³C NMR Spectral Data (in D₂O) The chemical shifts are predictions based on standard functional group values and may vary.
| Assignment | Expected ¹H Shift (ppm) | Expected Multiplicity | Expected ¹³C Shift (ppm) |
| Cyclobutane C1-H | ~4.0 - 4.2 | Multiplet | ~65 - 70 |
| Cyclobutane C2/C4-H | ~2.0 - 2.5 | Multiplet | ~30 - 35 |
| Cyclobutane C3-H | ~3.2 - 3.6 | Multiplet | ~55 - 60 |
| Morpholine N-CH₂ | ~3.3 - 3.8 | Multiplet | ~45 - 50 |
| Morpholine O-CH₂ | ~3.9 - 4.1 | Multiplet | ~63 - 67 |
Rationale for Interpretation:
-
The proton on the carbon bearing the alcohol (C1-H) is expected to be the most downfield among the cyclobutane protons due to the deshielding effect of the oxygen atom.
-
The protons on the morpholine ring adjacent to the oxygen will be more downfield than those adjacent to the nitrogen.
-
In D₂O, the acidic OH and N⁺-H protons will exchange with deuterium and will likely not be observed. In a non-protic solvent like DMSO-d₆, they would appear as broad singlets.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Clamp the sample to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and subtracted from the sample spectrum.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3000 - 2850 | C-H stretch | Aliphatic CH₂, CH |
| 2700 - 2400 (broad) | N⁺-H stretch | Ammonium salt |
| 1150 - 1050 | C-O stretch | Alcohol & Ether |
Mass Spectrometry (MS)
MS provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode. ESI is the method of choice as the compound is polar and the hydrochloride salt form is already pre-disposed to form a positive ion.
-
Analysis: Look for the molecular ion peak corresponding to the free base [M+H]⁺.
Expected Mass Spectrum Data:
-
[M+H]⁺ Ion: The expected parent ion would correspond to the protonated free base (C₈H₁₅NO₂), with a calculated m/z of 158.1176.[6]
-
Fragmentation: Common fragmentation pathways would involve the loss of water from the alcohol (-18 Da) or cleavage of the cyclobutane or morpholine rings.
Applications in Drug Development
The true value of 3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride lies in its application as a versatile building block for creating more complex molecules with therapeutic potential.
Role as a Synthetic Building Block
This compound provides a pre-formed, rigid scaffold containing both a nucleophilic/basic center (the morpholine) and a handle for further functionalization (the alcohol). It can be used in fragment-based drug design or as an intermediate in a multi-step synthesis to introduce the morpholino-cyclobutane motif into a target molecule, potentially improving its drug-like properties.
Logical Design Workflow for Lead Optimization
A medicinal chemist might use this fragment to address specific liabilities in a lead compound, such as poor solubility or metabolic instability.
Caption: Workflow for incorporating the fragment into a lead optimization campaign.
Safety and Handling
Adherence to proper safety protocols is mandatory when handling any chemical substance. The information below is based on hazards associated with the morpholine chemical class.[8][9]
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[10]
-
Skin Corrosion/Irritation: May cause skin irritation.[10]
-
Eye Damage/Irritation: Risk of serious eye damage.[10]
-
General: Handle in accordance with good industrial hygiene and safety practices.[8]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[8][11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[11]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[11]
References
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PubChem. (n.d.). 3-(morpholin-4-yl)cyclobutan-1-ol. National Center for Biotechnology Information. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Morpholine. [Link]
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Costantino, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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van der Kolk, E., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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Bawa, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]
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Quest Journals. (2021). Infrared(IR) Charactizations and physicochemical properties of Schiff base compound. Journal of Research in Applied Science. [Link]
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NIST. (n.d.). Morpholine, 4-(1-cyclohexen-1-yl)-. NIST Chemistry WebBook. [Link]
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